1-Butylazepan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

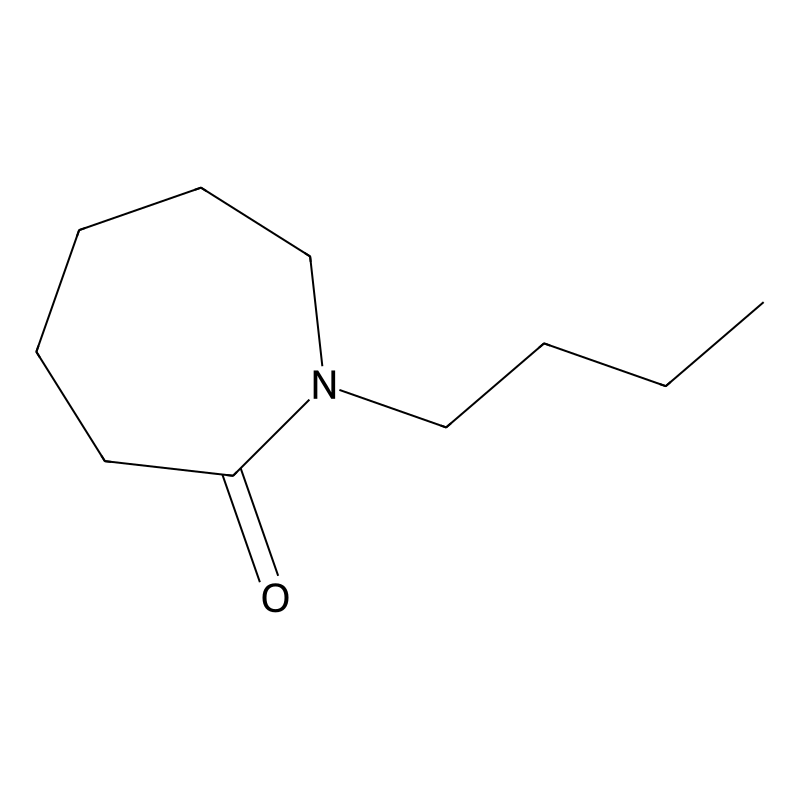

1-Butylazepan-2-one is a cyclic compound characterized by a seven-membered ring structure containing a nitrogen atom. Its molecular formula is and it has a molecular weight of approximately 155.24 g/mol. The compound features a butyl group attached to the nitrogen atom in the azepan ring, which influences its chemical properties and biological activities. The compound is classified under the category of lactams, which are cyclic amides formed by the reaction of amino acids or their derivatives.

- Hydrolysis: Under acidic or basic conditions, 1-butylazepan-2-one can hydrolyze to yield its corresponding amino acid or amine.

- Ring-opening reactions: The azepan ring can be opened under nucleophilic attack, leading to the formation of linear amines or other derivatives.

- Reduction: The carbonyl group in 1-butylazepan-2-one can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties.

Research indicates that compounds similar to 1-butylazepan-2-one may exhibit various biological activities, including:

- Antimicrobial properties: Some azepan derivatives have shown effectiveness against bacterial strains.

- Neuroactive effects: Certain studies suggest that lactams can influence neurotransmitter systems, potentially impacting mood and cognition.

- Anti-inflammatory activity: Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.

Synthesis of 1-butylazepan-2-one can be achieved through several methods:

- Cyclization of Amino Acids: One common approach involves the cyclization of a suitable amino acid derivative with a carbonyl compound under acidic conditions.

- Ring Expansion Reactions: Utilizing techniques such as hydroxyalkyl azide-mediated ring expansion can produce lactams from cyclic ketones, allowing for the formation of 1-butylazepan-2-one as a product .

- Direct Alkylation: Another method involves the alkylation of an azepan derivative with butyl halides in the presence of a base.

These methods allow for the production of 1-butylazepan-2-one with varying degrees of stereochemical control and yield.

1-Butylazepan-2-one has potential applications in various fields:

- Pharmaceuticals: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug development.

- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.

- Research: Its unique structure makes it a subject of interest in chemical research, particularly in studying lactam chemistry and its derivatives.

- Binding Affinity: Evaluating how well the compound binds to specific targets compared to known drugs.

- Mechanism of Action: Understanding how structural features influence biological activity and therapeutic potential.

Further research is necessary to elucidate the specific interactions of 1-butylazepan-2-one.

Similar Compounds

Several compounds share structural similarities with 1-butylazepan-2-one. Here is a comparison highlighting their uniqueness:

These compounds illustrate variations in structure that may lead to differing chemical reactivity and biological activity, underscoring the unique properties of 1-butylazepan-2-one within this class of compounds.

1-Butylazepan-2-one belongs to the class of azepanones, specifically N-substituted lactams. The compound is identified by several key identifiers that enable precise chemical recognition and classification.

Table 1: Chemical Identity of 1-Butylazepan-2-one

| Parameter | Value |

|---|---|

| CAS Number | 19090-89-2 |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| IUPAC Name | 1-butylazepan-2-one |

| Synonyms | N-Butyl hexanolactam; 1-Butyl-2-azepanone; 2H-Azepin-2-one, 1-butylhexahydro- |

| MDL Number | MFCD00461455 |

The systematic nomenclature of this compound follows the standard IUPAC conventions, where "azepan-2-one" indicates the seven-membered ring with a carbonyl at position 2, and the "1-butyl" prefix denotes the butyl chain attachment at the nitrogen position.